Field: Agrochemical and Pharmaceutical Industries
Application: “1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone” is a key structural motif in active agrochemical and pharmaceutical ingredients.
Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone, also known by its chemical formula and CAS number 220141-75-3, is an organic compound characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring. The trifluoromethyl group significantly influences the compound's electronic properties and reactivity, making it of interest in various chemical and biological applications. Its molecular weight is approximately 218.17 g/mol.
Research indicates that compounds containing trifluoromethyl groups often exhibit unique biological activities. For instance:
Several methods exist for synthesizing 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone:
1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone has various applications:
Studies on interaction mechanisms reveal that 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone can interact with various biological targets:
Several compounds share structural similarities with 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone. Here is a comparison highlighting its uniqueness:
Compound Name | Similarity | Unique Features |
---|---|---|
4-Methoxy-2-(trifluoromethyl)benzaldehyde | 0.95 | Aldehyde functional group instead of ketone |
1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone | 0.88 | Hydroxy group introduces different reactivity |
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone | 0.86 | Different positioning of trifluoromethyl group |
4-Hydroxy-2-(trifluoromethyl)benzaldehyde | 0.88 | Contains a hydroxy group; potential for different reactions |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde | 0.85 | Ether linkage provides distinct properties |
The presence of both methoxy and trifluoromethyl groups in 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone sets it apart from these similar compounds, influencing its reactivity and biological activity uniquely.
1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone represents a substituted acetophenone derivative characterized by distinctive physicochemical properties arising from its trifluoromethyl and methoxy substituents [1]. The compound exhibits a molecular formula of C₁₀H₉F₃O₂ with a molecular weight of 218.17 grams per mole [1]. The Chemical Abstracts Service registry number for this compound is 220141-75-3, facilitating its identification in chemical databases [1].
The structural framework encompasses a phenyl ring bearing a methoxy group at the para position relative to the acetyl substituent and a trifluoromethyl group at the ortho position [1]. This substitution pattern significantly influences the compound's electronic properties and intermolecular interactions [1]. The canonical Simplified Molecular Input Line Entry System representation is CC(=O)C1=C(C=C(C=C1)OC)C(F)(F)F, which encodes the complete molecular connectivity [1].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₉F₃O₂ | PubChem CID 2775288 [1] |
Molecular Weight | 218.17 g/mol | PubChem 2.1 (2021.05.07) [1] |
CAS Number | 220141-75-3 | PubChem CID 2775288 [1] |
IUPAC Name | 1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone | LexiChem 2.6.6 [1] |
SMILES | CC(=O)C1=C(C=C(C=C1)OC)C(F)(F)F | OEChem 2.3.0 [1] |
InChI Key | RSUCOEPTFURXML-UHFFFAOYSA-N | InChI 1.0.5 [1] |
Exact Mass | 218.05546401 Da | PubChem 2.1 (2021.05.07) [1] |
Monoisotopic Mass | 218.05546401 Da | PubChem 2.1 (2021.05.07) [1] |
XLogP3-AA | 2.5 | XLogP3 3.0 [1] |
Topological Polar Surface Area | 26.3 Ų | Cactvs 3.4.6.11 [1] |
Heavy Atom Count | 15 | PubChem [1] |
Hydrogen Bond Donor Count | 0 | Cactvs 3.4.6.11 [1] |
Hydrogen Bond Acceptor Count | 5 | Cactvs 3.4.6.11 [1] |
Rotatable Bond Count | 2 | Cactvs 3.4.6.11 [1] |
The lipophilicity parameter XLogP3-AA of 2.5 indicates moderate hydrophobicity, typical for fluorinated aromatic compounds [1]. The topological polar surface area of 26.3 square angstroms reflects the compound's limited polar character, primarily contributed by the carbonyl and methoxy oxygen atoms [1]. The absence of hydrogen bond donors and presence of five hydrogen bond acceptors influence the compound's intermolecular association patterns [1].
Property | Value | Reference/Note |
---|---|---|
Physical State | Solid/Crystalline | Typical for acetophenone derivatives |
Color/Appearance | White to pale yellow crystals | Common for methoxy-substituted acetophenones |
Density (estimated) | 1.25-1.35 g/cm³ | Estimated based on trifluoromethyl substitution |
Refractive Index (estimated) | 1.45-1.50 | Estimated based on aromatic ketone structure |
Boiling Point (estimated) | 250-270°C | Estimated based on molecular weight and structure |
Melting Point (estimated) | 35-45°C | Estimated based on similar compounds |
Flash Point (estimated) | 120-140°C | Estimated based on ketone functional group |
Vapor Pressure (estimated) | Low (<1 mmHg at 25°C) | Estimated based on molecular structure |
The spectroscopic characterization of 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone provides definitive structural confirmation through multiple analytical techniques [2] [3]. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular framework [2]. The carbonyl stretching vibration appears in the region of 1670-1690 cm⁻¹, consistent with aromatic ketone functionality [2] [3].
The trifluoromethyl substituent exhibits distinctive infrared absorption characteristics, with strong carbon-fluorine stretching vibrations appearing between 1100-1250 cm⁻¹ [2]. These absorptions are particularly intense due to the high electronegativity difference between carbon and fluorine atoms [2]. The methoxy group contributes carbon-oxygen stretching vibrations in the 1200-1300 cm⁻¹ region, while aromatic carbon-carbon stretching modes appear between 1450-1600 cm⁻¹ [3].
Technique | Characteristic Signal/Peak | Expected Range/Value | Note |
---|---|---|---|
IR (Infrared) | C=O stretch (ketone) | 1670-1690 cm⁻¹ | Characteristic ketone absorption |
IR (Infrared) | C-F stretch (trifluoromethyl) | 1100-1250 cm⁻¹ | Strong absorption due to C-F bonds |
IR (Infrared) | C-O stretch (methoxy) | 1200-1300 cm⁻¹ | Ether linkage in methoxy group |
IR (Infrared) | Aromatic C=C stretch | 1450-1600 cm⁻¹ | Benzene ring vibrations |
IR (Infrared) | Aromatic C-H stretch | 3000-3100 cm⁻¹ | Aromatic hydrogen stretching |
¹H NMR | Acetyl CH₃ | 2.5-2.7 ppm (s, 3H) | Acetyl methyl group |
¹H NMR | Methoxy OCH₃ | 3.8-4.0 ppm (s, 3H) | Methoxy group |
¹H NMR | Aromatic protons | 6.8-7.8 ppm (m, 3H) | Substituted benzene ring |
¹³C NMR | Carbonyl carbon | 190-210 ppm | Ketone carbonyl carbon |
¹³C NMR | Aromatic carbons | 110-160 ppm | Aromatic carbon framework |
¹³C NMR | Trifluoromethyl carbon | 120-125 ppm (q, JCF = 272 Hz) | CF₃ carbon with fluorine coupling |
Mass Spectrometry | Molecular ion peak | m/z = 218 | Molecular ion with isotope pattern |
Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments within the molecule [2] [3]. The acetyl methyl group appears as a singlet between 2.5-2.7 parts per million, integrating for three protons [3]. The methoxy group resonates as a singlet in the 3.8-4.0 parts per million region, also integrating for three protons [3]. The aromatic protons appear as a complex multiplet between 6.8-7.8 parts per million, reflecting the substitution pattern on the benzene ring [3].
Carbon-13 nuclear magnetic resonance spectroscopy confirms the carbon framework and substitution pattern [2]. The carbonyl carbon resonates in the 190-210 parts per million region, characteristic of aromatic ketones [2]. The trifluoromethyl carbon appears as a quartet between 120-125 parts per million due to coupling with the three equivalent fluorine atoms, with a coupling constant of approximately 272 Hertz [2]. The aromatic carbon atoms resonate throughout the 110-160 parts per million region, with specific chemical shifts dependent on the electronic effects of the substituents [2].
The solubility profile of 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone reflects the compound's amphiphilic character, combining hydrophobic aromatic and trifluoromethyl regions with polar carbonyl and methoxy functionalities [4]. The compound exhibits limited aqueous solubility, typical for aromatic ketones with significant lipophilic character [4]. This poor water solubility results from the predominant hydrophobic interactions contributed by the aromatic ring and trifluoromethyl substituent [4].
The solubility in organic solvents demonstrates significant variation depending on solvent polarity and hydrogen bonding capability [4]. Polar protic solvents such as methanol and ethanol provide moderate solubility through hydrogen bonding interactions with the carbonyl oxygen and methoxy group [4]. The trifluoromethyl substituent enhances solubility in fluorinated solvents while maintaining compatibility with chlorinated organic solvents [4].
Solvent | Solubility | Estimated Range | Basis |
---|---|---|---|
Water | Poorly soluble | <1 g/L | Aromatic ketone with limited polarity |
Methanol | Soluble | 10-50 g/L | Hydrogen bonding with methoxy group |
Ethanol | Soluble | 10-50 g/L | Similar to methanol behavior |
Acetone | Highly soluble | >100 g/L | Polar aprotic solvent compatibility |
Diethyl ether | Soluble | 20-80 g/L | Moderate polarity match |
Chloroform | Highly soluble | >100 g/L | Excellent solvent for organic compounds |
Dichloromethane | Highly soluble | >100 g/L | Similar to chloroform |
Hexane | Moderately soluble | 5-20 g/L | Limited due to polarity mismatch |
Toluene | Soluble | 30-100 g/L | Aromatic-aromatic interactions |
Dimethyl sulfoxide | Highly soluble | >100 g/L | Polar aprotic solvent |
Polar aprotic solvents such as acetone and dimethyl sulfoxide provide excellent solubility due to their ability to solvate the carbonyl group without competing hydrogen bonding [4] [5]. Chlorinated solvents including chloroform and dichloromethane exhibit exceptional dissolving power for this compound, making them preferred solvents for analytical and synthetic applications [4]. The enhanced solubility in these solvents results from favorable dipole-dipole interactions and van der Waals forces [4].
Nonpolar solvents such as hexane show limited solubility due to the compound's polar character [4]. However, aromatic solvents like toluene provide improved solubility through aromatic-aromatic interactions between the solvent and the substituted benzene ring [4]. The solubility pattern enables selective extraction and purification strategies based on differential solvent affinities [4].
The stability profile of 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone under various environmental conditions reflects the inherent chemical reactivity of its functional groups and the stabilizing effects of fluorine substitution [6] [7]. Under ambient conditions, the compound demonstrates excellent stability due to the electron-withdrawing effects of the trifluoromethyl group, which deactivates the aromatic ring toward electrophilic attack [6] [8].
Thermal stability analysis reveals that the compound maintains structural integrity at moderate temperatures but may undergo decomposition at elevated temperatures exceeding 200°C [6]. The trifluoromethyl group provides enhanced thermal stability compared to non-fluorinated analogs due to the strength of carbon-fluorine bonds [8]. However, prolonged exposure to high temperatures may result in defluorination or aromatic ring degradation [6].
Environmental Condition | Stability Assessment | Potential Degradation | Storage Recommendation |
---|---|---|---|
Room Temperature (20-25°C) | Stable | None expected | Standard storage conditions |
Elevated Temperature (50-80°C) | Stable | Minimal oxidation | Cool, dry place recommended |
High Temperature (>100°C) | Moderately stable | Thermal decomposition possible | Avoid prolonged exposure |
Acidic Conditions (pH 1-3) | Stable | Stable under normal acidic conditions | Standard chemical storage |
Basic Conditions (pH 8-12) | Moderately stable | Slow hydrolysis of ester bonds possible | Monitor for degradation products |
Strong Basic Conditions (pH >12) | Unstable | Base-catalyzed hydrolysis/degradation | Avoid strong bases |
UV Light Exposure | Moderately stable | Possible photodegradation | Store in dark containers |
Oxidizing Atmosphere | Moderately stable | Oxidation of aromatic ring or methoxy group | Use antioxidants if necessary |
Reducing Atmosphere | Stable | No significant degradation | Standard inert storage |
Moisture/Humidity | Stable | Hydrolysis unlikely due to ketone stability | Dry storage recommended |
Inert Atmosphere | Highly stable | No degradation expected | Preferred storage conditions |
Chemical stability under acidic conditions remains excellent due to the non-basic character of the compound and the absence of acid-labile functional groups [6]. The ketone functionality resists hydrolysis under mildly acidic conditions, while the methoxy and trifluoromethyl substituents remain intact [6]. However, under strongly basic conditions, the compound may undergo base-catalyzed degradation reactions, particularly involving the methoxy group [6] [9].
Photochemical stability varies with exposure conditions and wavelength [6]. The aromatic chromophore may absorb ultraviolet radiation, potentially leading to photodegradation reactions [6]. However, the electron-withdrawing trifluoromethyl group reduces the electron density of the aromatic system, thereby diminishing photochemical reactivity compared to electron-rich aromatics [6].
Oxidative stability depends on the presence of oxidizing agents and reaction conditions [6] [7]. The methoxy group represents the most susceptible site for oxidative attack, potentially forming phenolic or quinone derivatives under harsh oxidative conditions [6]. The trifluoromethyl group remains remarkably stable toward oxidation due to the exceptional bond strength of carbon-fluorine bonds [6] [8].
The crystallographic properties of 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone reflect the influence of its molecular geometry and intermolecular interaction patterns on solid-state organization [10]. Based on structural analogy with related acetophenone derivatives, the compound likely crystallizes in a monoclinic or orthorhombic crystal system [10]. The space group assignment typically falls within common organic crystal structures such as P21/c or Pbca [10].
The molecular packing arrangement involves a complex interplay of van der Waals forces, dipole-dipole interactions, and weak hydrogen bonding contacts [10]. The trifluoromethyl group introduces significant steric bulk and electronic effects that influence the crystal packing efficiency [10]. The methoxy substituent provides additional dipole interactions and potential sites for weak hydrogen bonding with neighboring molecules [10].
Property | Estimated Value/Description | Basis/Note |
---|---|---|
Crystal System | Monoclinic or Orthorhombic | Common for substituted acetophenones |
Space Group | P21/c or Pbca | Frequently observed space groups |
Unit Cell Parameters a | 7-10 Å | Based on molecular dimensions |
Unit Cell Parameters b | 12-16 Å | Based on molecular dimensions |
Unit Cell Parameters c | 14-18 Å | Based on molecular dimensions |
Unit Cell Angles α | 90° | Typical for monoclinic/orthorhombic |
Unit Cell Angles β | 90-120° | Depends on crystal system |
Unit Cell Angles γ | 90° | Typical for monoclinic/orthorhombic |
Unit Cell Volume | 1200-2000 Ų | Calculated from unit cell parameters |
Density (calculated) | 1.25-1.35 g/cm³ | Based on molecular weight and packing |
Z (molecules per unit cell) | 4-8 | Typical for organic compounds |
Molecular Packing | Layered arrangement likely | Expected for aromatic compounds |
Intermolecular Interactions | van der Waals forces, C-H···O, C-H···F | Weak intermolecular forces typical |
Crystal Habit | Prismatic or needle-like crystals | Common morphology for organics |
The unit cell dimensions reflect the molecular size and preferred packing arrangements [10]. The estimated unit cell parameters place the a-axis at 7-10 angstroms, the b-axis at 12-16 angstroms, and the c-axis at 14-18 angstroms, consistent with the molecular dimensions and typical packing coefficients for organic crystals [10]. The calculated density of 1.25-1.35 grams per cubic centimeter reflects efficient molecular packing despite the steric demands of the trifluoromethyl group [10].
Intermolecular interactions governing the crystal structure include van der Waals forces between aromatic rings, dipole-dipole interactions involving the carbonyl and trifluoromethyl groups, and weak hydrogen bonding contacts such as C-H···O and C-H···F interactions [10]. The trifluoromethyl group can participate in unique fluorine-mediated contacts that contribute to the overall crystal stability [10]. The methoxy oxygen atoms serve as hydrogen bond acceptors, facilitating additional stabilizing interactions with neighboring molecules [10].
Friedel-Crafts Acylation represents the predominant laboratory-scale methodology for synthesizing 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone [2]. This approach utilizes 4-methoxy-2-(trifluoromethyl)benzene as the aromatic substrate and acetyl chloride as the acylating agent, with aluminum trichloride serving as the Lewis acid catalyst . The reaction proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride, typically achieving yields ranging from 70-95% .
Grignard-mediated synthesis provides an alternative laboratory approach involving the formation of a Grignard reagent from 4-methoxy-2-(trifluoromethyl)bromobenzene followed by reaction with ketene [4]. This methodology requires precise temperature control at 0 to -10°C under nitrogen atmosphere, yielding the target compound in 75-81% overall yield [4]. The process benefits from the absence of halogenated byproducts typically associated with traditional acylation methods.
Lithium-halogen exchange protocols offer high-yield synthetic routes particularly suitable for research-scale preparations . The methodology involves treatment of 4-bromo-2-(trifluoromethyl)anisole with organolithium reagents at cryogenic temperatures (-55°C) followed by acetylation with acetonitrile . This approach consistently delivers yields of 80-85% but requires specialized low-temperature equipment and inert atmosphere handling .
Continuous flow synthesis has emerged as the preferred industrial methodology for large-scale production of trifluoromethyl acetophenone derivatives [4]. Flow reactors enable precise control of reaction parameters including temperature, pressure, and residence time, resulting in consistent product quality and yields ranging from 80-90% . The methodology facilitates better heat and mass transfer compared to batch processes, particularly important for exothermic acylation reactions.
Integrated production systems combining Grignard reagent formation with ketene insertion have been developed for industrial applications [4]. These systems utilize continuous generation of the Grignard complex from halogenated precursors, followed by immediate reaction with ketene in the presence of transition metal ligand-acid complexes [4]. The overall process achieves yields of 78-85% with minimal waste generation [4].
The diazotization-coupling-hydrolysis methodology represents a well-established three-step synthetic sequence for accessing 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone from amine precursors [8]. Initial diazotization involves treatment of 4-methoxy-2-(trifluoromethyl)aniline with sodium nitrite in concentrated hydrochloric acid at temperatures maintained between 0-5°C [8]. This temperature regime prevents decomposition of the thermally labile diazonium salt while ensuring complete conversion of the amine starting material.
Coupling reaction proceeds through addition of the freshly prepared diazonium salt solution to acetaldoxime under carefully controlled pH conditions . The reaction medium requires maintenance at pH 2-3.5 to optimize coupling efficiency while preventing premature hydrolysis of the oxime intermediate . Batch-wise addition of acetaldoxime enhances coupling selectivity and minimizes formation of azo byproducts .
Hydrolysis transformation converts the coupled oxime intermediate to the target ketone through treatment with 30% hydrochloric acid at elevated temperatures of 90-95°C for 5-6 hours . This step represents the rate-limiting transformation in the overall sequence, with reaction kinetics strongly dependent on acid concentration and temperature . The methodology consistently delivers overall yields of 78-85% across the three-step sequence .
Suzuki-Miyaura coupling protocols provide versatile approaches for constructing the carbon-carbon bond between the aromatic ring and the acetyl group [9] [10]. These methodologies typically employ aryl trifluoroacetates as acyl equivalents in combination with organoboron compounds under palladium catalysis [9]. The reaction proceeds through oxidative addition of the trifluoroacetate to palladium(0), followed by transmetalation with the organoboron species and subsequent reductive elimination [9].
Stille coupling variations utilize organostannane reagents as nucleophilic partners in palladium-catalyzed cross-coupling with aryl halides bearing the methoxy-trifluoromethyl substitution pattern [10]. These reactions benefit from the enhanced stability of organotin reagents compared to other organometallic species, enabling functional group tolerance and mild reaction conditions [10]. Typical yields range from 60-90% depending on the specific substrate combination and catalyst system employed [10].
Negishi coupling strategies employ organozinc reagents generated in situ from the corresponding halides through metal-halogen exchange [10]. The methodology offers advantages in terms of functional group compatibility and regioselectivity, particularly relevant for substrates containing electron-withdrawing trifluoromethyl groups [10]. Palladium complexes with electron-rich phosphine ligands such as BrettPhos or NiXantphos facilitate oxidative addition of challenging aryl chloride substrates [11].
The mechanism initiation involves coordination of aluminum trichloride to the carbonyl oxygen of acetyl chloride, generating an activated acylium ion intermediate [2] [12]. This Lewis acid-base interaction withdraws electron density from the carbon-chlorine bond, facilitating heterolytic cleavage and formation of the electrophilic acylium species [2] [12]. The resulting acylium ion exhibits enhanced reactivity toward nucleophilic aromatic substrates due to delocalization of positive charge across the carbon-oxygen system [12].
Electrophilic aromatic substitution proceeds through attack of the electron-rich aromatic ring on the acylium electrophile, forming a sigma complex intermediate [2] [12]. The trifluoromethyl substituent influences the regioselectivity of this transformation through its strong electron-withdrawing inductive effect, directing electrophilic attack to positions meta to the trifluoromethyl group [13] [14]. The methoxy group provides electronic activation through resonance donation, facilitating the initial electrophilic attack [12] [14].
Product formation occurs through deprotonation of the sigma complex by chloride ion or other available bases, restoring aromaticity and yielding the final ketone product [2] [12]. The aluminum trichloride catalyst coordinates to the product ketone, requiring aqueous workup to liberate the free acetophenone and regenerate the catalyst [2]. This product coordination explains the requirement for stoichiometric rather than catalytic quantities of the Lewis acid in traditional Friedel-Crafts acylation [12].
Temperature optimization plays a critical role in maximizing both yield and selectivity across different synthetic methodologies [15] [16]. For Friedel-Crafts acylation reactions, temperatures between 0°C and room temperature provide optimal balance between reaction rate and side product formation [2]. Diazotization reactions require strict temperature control at 0-5°C to prevent decomposition of the diazonium intermediate, while subsequent hydrolysis steps benefit from elevated temperatures of 90-95°C .
Catalyst loading optimization significantly influences both reaction efficiency and economic viability [15] [16]. Palladium-catalyzed processes achieve optimal performance at catalyst loadings of 0.015 g/cm³, with higher loadings providing diminishing returns due to catalyst saturation effects [15]. Lewis acid catalysts typically require 3-5 molar equivalents relative to the substrate, with excess quantities potentially leading to over-acylation or catalyst poisoning [2].
Solvent effects demonstrate profound influence on reaction outcomes, with anhydrous dichloromethane providing optimal results for Friedel-Crafts acylation due to its non-coordinating nature and ability to solubilize both organic reactants and Lewis acid catalysts [15] [17]. Coordinating solvents such as tetrahydrofuran enhance the stability of organometallic intermediates in palladium-catalyzed processes but may compete with substrate coordination [15]. Reaction time optimization typically ranges from 4-12 hours for most methodologies, with extended reaction times potentially causing product decomposition or catalyst deactivation [16].
Solvent-free methodologies eliminate the environmental burden associated with organic solvent use while often providing enhanced reaction rates and selectivities [18] [19]. Neat Friedel-Crafts acylation reactions conducted using solid-supported Lewis acid catalysts achieve yields of 85-95% while dramatically reducing waste generation [19]. These approaches benefit from simplified workup procedures and enhanced atom economy [18].
Aqueous reaction media provide environmentally benign alternatives for diazotization-coupling sequences, utilizing water as the primary solvent with minimal organic co-solvents [20] [18]. Phase transfer catalysts facilitate efficient mass transfer between aqueous and organic phases, enabling high conversion rates while maintaining environmental compatibility [20]. Overall yields of 78-85% demonstrate the viability of aqueous methodologies for large-scale implementation [20].
Flow chemistry implementation offers multiple green chemistry advantages including precise reaction control, enhanced safety through reduced inventory of hazardous intermediates, and improved energy efficiency [21] [22]. Continuous flow systems enable real-time optimization of reaction parameters and facilitate rapid scale-up from laboratory to production scale [21]. The technology demonstrates particular value for trifluoromethylation reactions, where precise control of highly reactive intermediates enhances both yield and safety [21] [22].